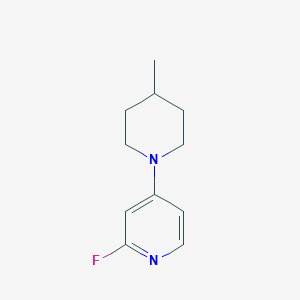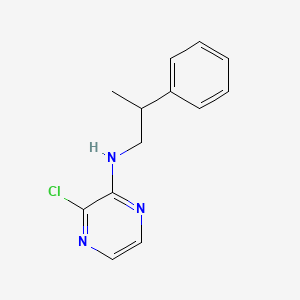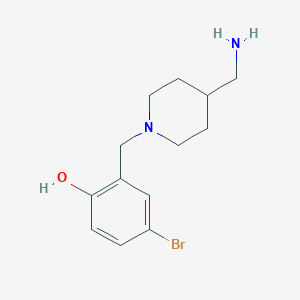
2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol
Descripción general
Descripción
“2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .
Molecular Structure Analysis
The compound contains a piperidine ring, a bromophenol group, and an aminomethyl group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives typically have a high boiling point due to the presence of the nitrogen atom .
Aplicaciones Científicas De Investigación
Catechol Oxidase Activity Modeling
The chemical structure of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol is analogous to compounds used in modeling the active sites of type 3 copper proteins. Research has synthesized compounds with similar structures to study their role as models for catechol oxidase, an enzyme involved in the oxidation of catechol to o-quinone. For instance, studies have synthesized unsymmetrical compartmental dinucleating ligands, incorporating bromophenol with piperazine and piperidine arms, to investigate their catecholase activity. These models help understand the enzymatic reactions and the influence of structural elements on the activity (Merkel et al., 2005).
Ligand Coordination Chemistry
Another application involves exploring the unique coordination chemistry of copper (II) with various ligands, including structures similar to this compound. Research has focused on designing ligands to understand the impact of different substituents on the coordination chemistry of copper, which is essential for developing new materials and catalysts with tailored properties. These studies contribute to the broader field of inorganic chemistry by providing insights into the complex interactions between metal ions and ligands (Majumder et al., 2016).
Anticancer Activity
Compounds structurally related to this compound have been evaluated for their potential anticancer activities. Studies have synthesized halogen-bearing phenolic chalcones and their corresponding bis Mannich bases to assess their cytotoxic effects. These compounds are investigated for their ability to inhibit carbonic anhydrase enzyme and exhibit selective toxicity towards tumor cells, indicating their potential as lead molecules for anticancer drug development (Yamali et al., 2016).
DNA and Protein Binding
Research into azide-bridged polymeric Cu(II) complexes using ligands structurally similar to this compound has shown high DNA- and human serum albumin (HSA)-binding efficacy, leading to significant anticancer activity. Such studies are crucial for developing new chemotherapeutic agents that target cancer cells more effectively while minimizing side effects (Das et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a significant role in DNA damage response and cell cycle checkpoint control .
Mode of Action
It is likely that it interacts with its target protein, potentially inhibiting its function . This interaction could lead to changes in the protein’s activity, affecting cellular processes such as cell cycle progression and DNA repair.
Biochemical Pathways
Given the potential target, it may influence pathways related to dna damage response and cell cycle control . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
In silico studies of similar compounds suggest they may have good pharmacokinetic characteristics . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol’s action would likely depend on its specific mode of action and the cellular context. If it acts as an inhibitor of Serine/threonine-protein kinase Chk1, it could potentially disrupt cell cycle control and DNA damage response, leading to altered cell behavior .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWKUOJWFIFRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)

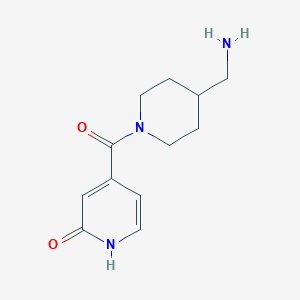
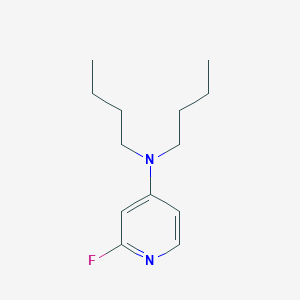
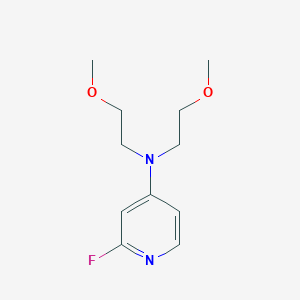
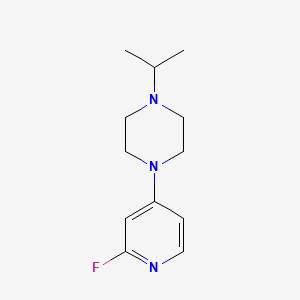
![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)
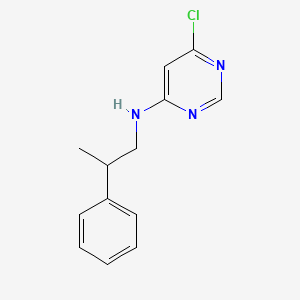
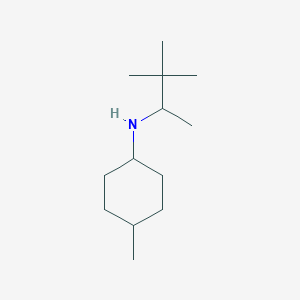
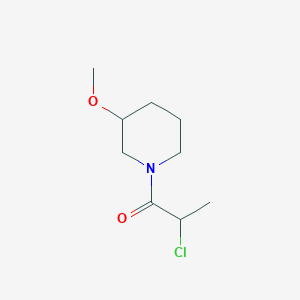
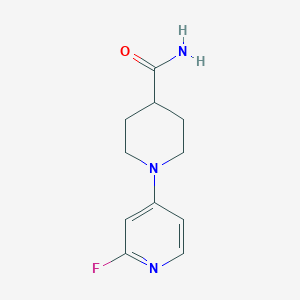
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)
